

physical and chemical properties of 2- Phenylisonicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenylisonicotinonitrile**

Cat. No.: **B1349397**

[Get Quote](#)

An In-depth Technical Guide to 2- Phenylisonicotinonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Phenylisonicotinonitrile**, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical and Chemical Properties

2-Phenylisonicotinonitrile, also known as 2-phenylpyridine-4-carbonitrile, is a solid, aromatic compound.^[1] Its core structure consists of a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position.

Table 1: Physical Properties of 2-Phenylisonicotinonitrile

Property	Value	Source
CAS Number	33744-17-1	[1]
Molecular Formula	C ₁₂ H ₈ N ₂	[1]
Molecular Weight	180.21 g/mol	
Melting Point	78 - 80 °C	[1]
Physical Form	Solid	[1]
Boiling Point	Not available	
Solubility	Not available	
InChI Key	VXEVXBMHURSJRW- UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data of 2-Phenylisonicotinonitrile

Technique	Key Characteristics
¹ H NMR	Aromatic protons typically appear in the range of δ 7.0-8.9 ppm.
¹³ C NMR	The nitrile carbon signal is observed around δ 118 ppm, with aromatic carbons spanning δ 115-160 ppm.
FTIR	A strong, sharp absorption band for the nitrile (C≡N) stretch is present in the 2200-2260 cm ⁻¹ region.
Mass Spectrometry	The molecular ion peak (M ⁺) is observed at m/z 180.

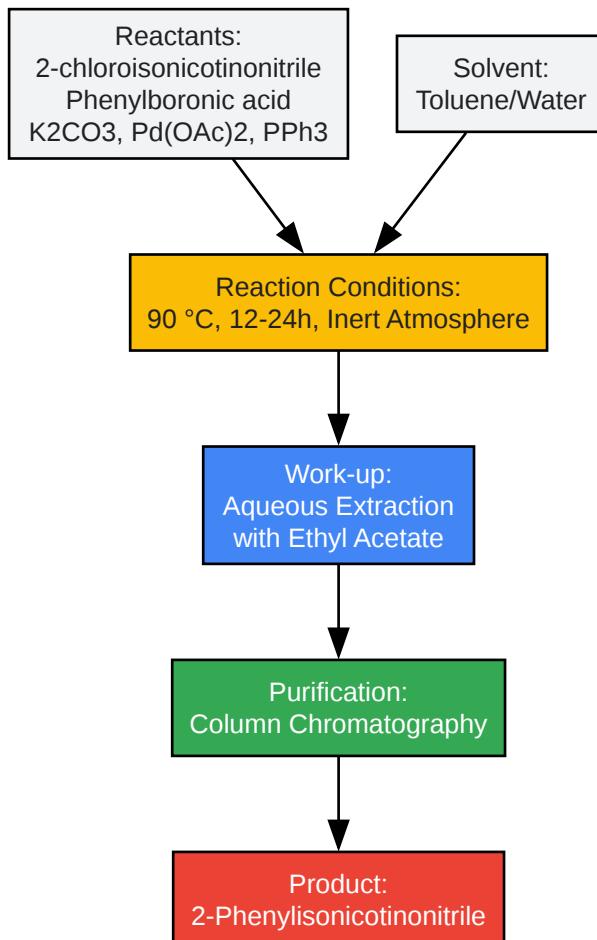
Synthesis and Reactivity

The synthesis of **2-Phenylisonicotinonitrile** can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of **2-Phenylisonicotinonitrile** from 2-chloroisonicotinonitrile and phenylboronic acid.

Materials:


- 2-chloroisonicotinonitrile
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, combine 2-chloroisonicotinonitrile (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and triphenylphosphine (0.08 mmol).
- Add palladium(II) acetate (0.02 mmol) to the flask.
- Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
- Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture.

- Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and add water (20 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-Phenylisonicotinonitrile**.

Synthesis Workflow of 2-Phenylisonicotinonitrile

[Click to download full resolution via product page](#)

A flowchart illustrating the key steps in the synthesis of **2-Phenylisonicotinonitrile**.

Chemical Reactivity

The chemical reactivity of **2-Phenylisonicotinonitrile** is characterized by the phenyl and cyano-substituted pyridine ring. The pyridine nitrogen makes the ring electron-deficient, rendering the positions ortho and para to it (positions 3, 5, and the carbon of the nitrile group) susceptible to nucleophilic attack.^{[2][3][4]}

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general method for the nucleophilic substitution on an activated pyridine ring, which can be adapted for **2-Phenylisonicotinonitrile**.

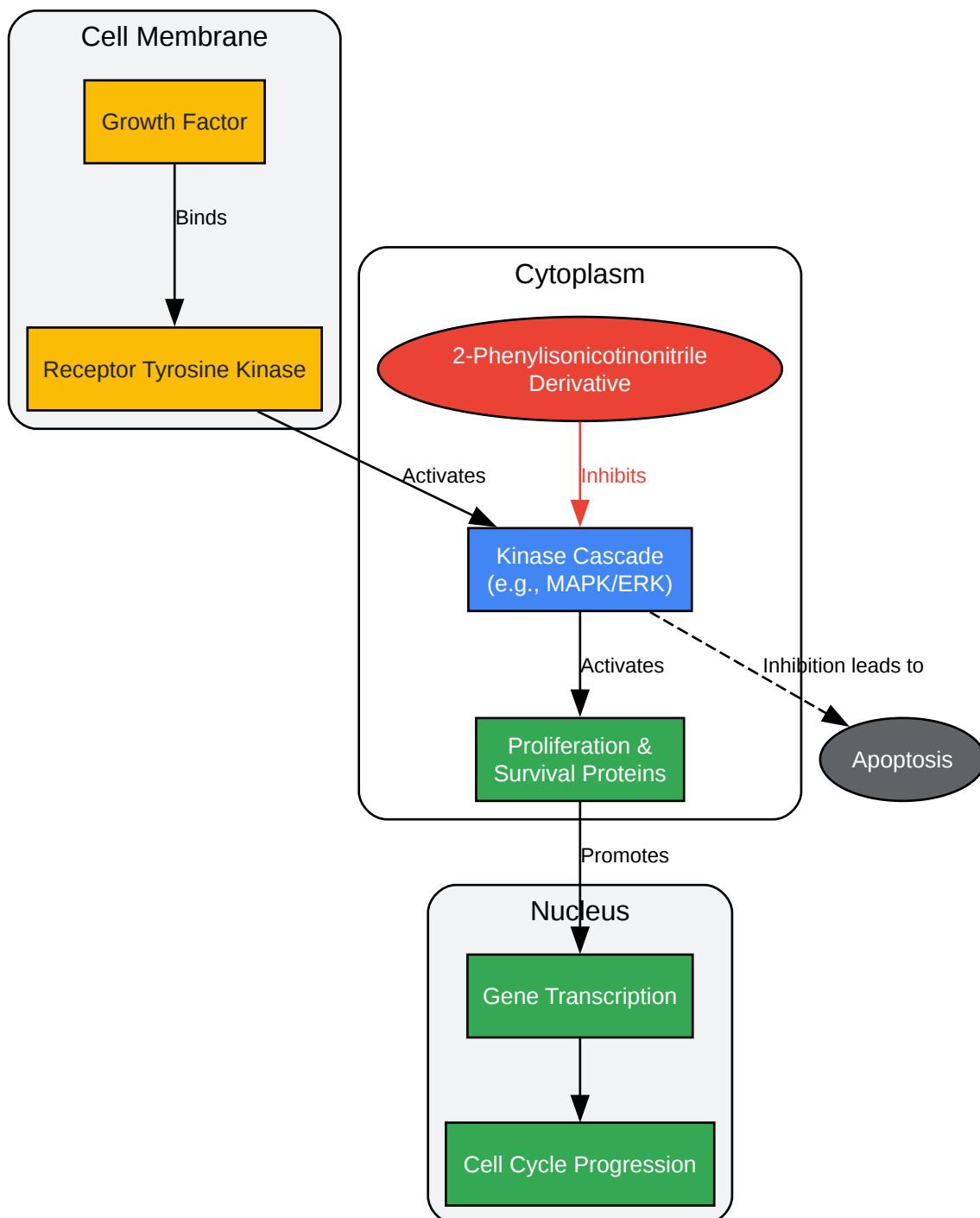
Materials:

- **2-Phenylisonicotinonitrile**
- Nucleophile (e.g., sodium methoxide, piperidine)
- Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
- Quenching solution (e.g., saturated ammonium chloride)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve **2-Phenylisonicotinonitrile** (1 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.

- Slowly add the nucleophile (1.1 mmol) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
- Upon completion, quench the reaction by adding the quenching solution (15 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and remove the solvent in vacuo.
- Purify the residue by an appropriate method (e.g., crystallization or column chromatography) to obtain the substituted product.


Biological and Pharmacological Relevance

Derivatives of cyanopyridine and phenylpyridine have demonstrated a range of biological activities, suggesting the potential of **2-Phenylisonicotinonitrile** as a scaffold for drug discovery.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Anticancer Potential

Studies on related phenyl-substituted nitrogen heterocycles have indicated potential anticancer activity.[\[6\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The proposed mechanisms often involve the inhibition of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Disruption of these pathways can lead to apoptosis (programmed cell death) in cancer cells.

Hypothetical Anticancer Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-phenylpyridine-4-carbonitrile | 33744-17-1 [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. science24.com [science24.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Phenylisonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349397#physical-and-chemical-properties-of-2-phenylisonicotinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com